ethyl 3-hydrazinyl-3-oxopropanoate
Description
Foundational Significance within Organic Synthesis
The primary significance of ethyl 3-hydrazinyl-3-oxopropanoate in organic synthesis lies in its utility as a precursor for constructing various heterocyclic compounds. sigmaaldrich.com The presence of a nucleophilic hydrazine (B178648) moiety and an electrophilic ester group within the same molecule facilitates cyclization reactions with suitable partners. nih.gov
One of the most prominent applications is in the synthesis of pyrazole (B372694) derivatives. nih.gov Pyrazoles are five-membered aromatic rings containing two adjacent nitrogen atoms and are of great interest due to their wide range of biological activities. nih.gov this compound can react with 1,3-dicarbonyl compounds or their equivalents to form substituted pyrazoles. nih.govbeilstein-journals.org For instance, its reaction with 4-alkoxy-1,1,1-trifluoro-3-alken-2-ones yields 4,5-dihydro-1H-pyrazoles. sigmaaldrich.com This reactivity makes it a key component in the Knorr pyrazole synthesis and related methodologies, which are foundational reactions in heterocyclic chemistry.
The compound is typically prepared through the reaction of a suitable ester, like ethyl 2-oxo-2H-chromene-3-carboxylate, with hydrazine hydrate (B1144303). nih.govmdpi.com It exists as a white solid with a melting point in the range of 72-75 °C. sigmaaldrich.comhuatengsci.com
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| CAS Number | 30866-24-1 | sigmaaldrich.comnih.gov |
| Molecular Formula | C5H10N2O3 | sigmaaldrich.comnih.gov |
| Molecular Weight | 146.14 g/mol | sigmaaldrich.comnih.gov |
| Melting Point | 72-75 °C | sigmaaldrich.comsigmaaldrich.com |
| Appearance | Solid | sigmaaldrich.comhuatengsci.com |
| SMILES | CCOC(=O)CC(=O)NN | sigmaaldrich.comnih.gov |
| InChIKey | HCPOCMMGKBZWSJ-UHFFFAOYSA-N | sigmaaldrich.comnih.gov |
Role as a Key Intermediate in Medicinal Chemistry Precursor Development
The heterocycles synthesized from this compound are often scaffolds for the development of new therapeutic agents, making it a key intermediate in medicinal chemistry. nih.gov Hydrazides and their derivatives, such as hydrazide-hydrazones and various heterocycles, are recognized for their broad spectrum of biological activities. nih.gov
This compound is used to synthesize complex molecules that serve as precursors for further chemical modification and biological screening. eurjchem.comresearchgate.net For example, it can be reacted with various aldehydes to form ethyl 3-(2-arylidenehydrazinyl)-3-oxopropanoates, which are themselves intermediates for more complex structures. nih.gov These hydrazones can then undergo further reactions to generate targeted molecules with potential applications in drug discovery. nih.govresearchgate.net
Its role extends to the synthesis of various nitrogen-containing heterocycles, including pyrazoles, triazoles, and pyridazinones, which are privileged structures in medicinal chemistry. nih.goveurjchem.com The ability to readily form these core structures makes this compound an invaluable tool for chemists working to create libraries of compounds for biological evaluation. nih.goveurjchem.com
Table 2: Examples of Heterocyclic Systems Synthesized from this compound
| Heterocyclic System | Synthetic Application | Source |
|---|---|---|
| Pyrroles/Pyrazoles | Used as a starting reagent for the construction of complex pyrrole-pyrazole systems. | sigmaaldrich.com |
| 4,5-Dihydro-1H-pyrazoles | Synthesized via reaction with 4-alkoxy-1,1,1-trifluoro-3-alken-2-ones. | sigmaaldrich.com |
| Pyrazolopyridazines | Serves as a precursor in their synthesis. | sigmaaldrich.com |
| Nitrogen Heterocycles | Used to create pyrazole, triazole, pyridinone, and pyrimidinone derivatives. | eurjchem.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 3-hydrazinyl-3-oxopropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O3/c1-2-10-5(9)3-4(8)7-6/h2-3,6H2,1H3,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCPOCMMGKBZWSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10291386 | |
| Record name | Ethyl 3-hydrazino-3-oxopropionate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10291386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30866-24-1 | |
| Record name | 30866-24-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75205 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethyl 3-hydrazino-3-oxopropionate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10291386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 3-hydrazino-3-oxopropionate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for Ethyl 3 Hydrazinyl 3 Oxopropanoate
Established Synthetic Pathways
The traditional synthesis of ethyl 3-hydrazinyl-3-oxopropanoate relies on well-documented chemical transformations. These methods are foundational and widely understood in the field of organic chemistry.
Direct Synthesis from Ethyl 2-oxo-2H-chromene-3-carboxylate and Hydrazine (B178648) Hydrate (B1144303)
A notable pathway to precursors of this compound involves the reaction of ethyl 2-oxo-2H-chromene-3-carboxylate with hydrazine hydrate. nih.govresearchgate.netmdpi.comnih.gov This reaction, however, is not always straightforward and can lead to a variety of products depending on the specific conditions employed.
Research has shown that the interaction between ethyl 2-oxo-2H-chromene-3-carboxylate and hydrazine hydrate can result in the opening of the pyran-2-one ring of the chromene structure. ajgreenchem.comajgreenchem.com This ring-opening is a critical step that can ultimately lead to the formation of the desired propanoate backbone. However, the reaction is sensitive to stoichiometry and temperature. For instance, studies have reported the formation of significant side products such as salicylaldehyde (B1680747) azine and malono-hydrazide. mdpi.comnih.gov The formation of these byproducts is a competing reaction pathway that can reduce the yield of the intended this compound precursor.
To favor the formation of the desired product, careful control of the reaction conditions is necessary. The molar ratio of hydrazine hydrate to the chromene starting material is a key parameter. An excess of hydrazine hydrate may promote the formation of malono-hydrazide. mdpi.com The reaction is typically carried out in a solvent such as absolute ethanol (B145695), and the temperature can influence the product distribution. nih.govresearchgate.netmdpi.com While one study mentioned heating the mixture under reflux for two hours, another noted that at lower temperatures (0–5 °C), salicylaldehyde azine and malono-hydrazide were also isolated. nih.govresearchgate.net
| Starting Material | Reagents | Solvent | Conditions | Products | Reference |
| Ethyl 2-oxo-2H-chromene-3-carboxylate | Hydrazine Hydrate | Absolute Ethanol | Reflux, 2h | Salicyaldehyde azine, Malono-hydrazide | mdpi.com |
| Ethyl 2-oxo-2H-chromene-3-carboxylate | Hydrazine Hydrate | Absolute Ethanol | 0-5 °C | Salicyaldehyde azine, Malono-hydrazide | nih.govresearchgate.net |
Alternative Synthetic Routes from Related Substrates
Given the potential for multiple products in the reaction involving ethyl 2-oxo-2H-chromene-3-carboxylate, alternative synthetic strategies starting from different substrates have been explored. A prominent alternative involves the use of diethyl malonate. nih.govcdnsciencepub.comwikipedia.orgfrontiersin.org
The reaction between diethyl malonate and hydrazine hydrate is a more direct and common method for the preparation of the corresponding hydrazide. cdnsciencepub.com This reaction, known as hydrazinolysis, involves the nucleophilic attack of hydrazine on one of the ester groups of diethyl malonate. This approach is often preferred due to its predictability and higher selectivity towards the desired mono-hydrazide product, this compound. The general principle of converting esters to carbohydrazides using hydrazine monohydrate is a well-established transformation in organic synthesis. ajgreenchem.comajgreenchem.com
The reaction is typically carried out by treating diethyl malonate with hydrazine hydrate in a suitable solvent. The stoichiometry is controlled to favor the substitution of only one ethoxy group. This method avoids the complexities of the ring-opening reaction associated with the chromene-based synthesis.
Advanced Synthetic Approaches and Reaction Optimization
In recent years, there has been a significant drive towards developing more efficient and environmentally friendly synthetic methods. For the synthesis of hydrazides like this compound, microwave-assisted techniques have emerged as a powerful tool.
Microwave-Assisted Synthesis Techniques
Microwave-assisted organic synthesis has gained considerable attention as it often leads to dramatically reduced reaction times, increased yields, and enhanced purity of products. While a direct microwave-assisted synthesis protocol specifically for this compound is not extensively documented in the literature, the successful application of this technology to the synthesis of other hydrazides and related heterocyclic compounds suggests its high potential in this context. nih.govnih.govacs.orgrsc.org
For instance, microwave irradiation has been effectively used for the synthesis of various 4-(pyrazol-1-yl)carboxanilides, which involves the reaction of hydrazines with dicarbonyl compounds. nih.gov In these cases, microwave heating has been shown to accelerate the reaction significantly compared to conventional heating methods. Another example is the microwave-assisted synthesis of acridine-acetazolamide conjugates, which also involves the formation of new bonds with hydrazine derivatives. nih.gov
The general principle involves subjecting the reaction mixture, typically consisting of the ester (e.g., diethyl malonate) and hydrazine hydrate, to microwave irradiation in a dedicated reactor. The rapid and uniform heating provided by microwaves can enhance the reaction rate and often allows for the use of less harsh conditions or even solvent-free reactions. This approach offers a promising avenue for optimizing the synthesis of this compound, potentially leading to higher efficiency and a greener chemical process. The compatibility of this compound with microwave conditions is indirectly supported by its use as a starting material in microwave-assisted pyrazole (B372694) synthesis. sigmaaldrich.com
| Reaction Type | Starting Materials | Technology | Advantages | Reference |
| Pyrazole Synthesis | Hydrazines, Dicarbonyl compounds | Microwave-assisted | Reduced reaction time | nih.gov |
| Acridine Conjugate Synthesis | - | Microwave-assisted | - | nih.gov |
Condensation Reactions with Carbonyl Compounds
The terminal hydrazine group of this compound is highly nucleophilic, making it an excellent partner in condensation reactions with various carbonyl compounds, including aldehydes and ketones. These reactions typically proceed via the formation of a hydrazone linkage (-C=N-NH-).
Formation of Ethyl 3-(2-Arylidenehydrazinyl)-3-oxopropanoates via Reaction with Aldehydes
A fundamental derivatization of this compound involves its reaction with aromatic aldehydes. This condensation reaction yields a class of compounds known as ethyl 3-(2-arylidenehydrazinyl)-3-oxopropanoates. The synthesis is generally achieved by refluxing equimolar amounts of this compound and the respective aldehyde in an alcoholic solvent, such as ethanol. researchgate.netnih.gov The resulting products are typically stable, crystalline solids that can be purified by recrystallization. researchgate.net
This reaction is versatile, accommodating a wide range of substituted aromatic aldehydes, which allows for the introduction of various functional groups into the final molecule. researchgate.netnih.gov The products of these reactions serve as crucial intermediates for the synthesis of more complex heterocyclic systems. nih.govresearchgate.net
| Aldehyde Reactant | Product Name | Yield (%) | Melting Point (°C) | Reference |
| Benzaldehyde | Ethyl 3-(2-benzylidenehydrazinyl)-3-oxopropanoate | 85 | 115-117 | researchgate.net |
| 4-Chlorobenzaldehyde (B46862) | Ethyl 3-(2-(4-chlorobenzylidene)hydrazinyl)-3-oxopropanoate | 83 | 168-170 | nih.gov |
| Piperonal | Ethyl 3-(2-(benzo[d] researchgate.netnih.govdioxol-5-ylmethylene)hydrazinyl)-3-oxopropanoate | 85 | 158-160 | nih.gov |
Synthesis of Diverse Chromene-Based Hydrazone Systems
The arylidenehydrazinyl derivatives obtained in the previously described reaction are valuable precursors for synthesizing complex chromene-based hydrazone systems. nih.govresearchgate.net Specifically, ethyl 3-(2-arylidenehydrazinyl)-3-oxopropanoates can be condensed with salicylaldehyde (2-hydroxybenzaldehyde) to generate N'-arylidene-2-oxo-2H-chromene-3-carbohydrazides. nih.gov This subsequent reaction involves a piperidine-catalyzed condensation where the active methylene (B1212753) group of the propanoate chain and the hydroxyl group of salicylaldehyde participate in a cyclization, forming the 2-oxo-2H-chromene (coumarin) core. nih.gov
This two-step process, starting from this compound, provides a facile and efficient route to a library of coumarin-based hydrazones, which are of interest in medicinal chemistry. nih.govmdpi.com It has also been demonstrated that the final chromene product can be synthesized directly in a one-pot reaction by treating this compound with two equivalents of salicylaldehyde in the presence of piperidine (B6355638). nih.gov
Derivatization with Indoline-2,3-dione Derivatives
Indoline-2,3-dione, commonly known as isatin (B1672199), and its derivatives possess a reactive ketone at the C-3 position. nih.gov This carbonyl group is susceptible to condensation reactions with hydrazine-containing compounds. The reaction of this compound with an isatin derivative proceeds by the nucleophilic attack of the terminal nitrogen of the hydrazine onto the C-3 keto group of the isatin ring. This is followed by the elimination of a water molecule to form a stable hydrazone linkage.
This derivatization results in the formation of ethyl 3-(2-(2-oxoindolin-3-ylidene)hydrazinyl)-3-oxopropanoate scaffolds. The reaction is a common strategy for synthesizing isatin-based hydrazones, which are a significant class of compounds in drug discovery. nih.gov The substituents on the isatin ring can be varied to create a diverse library of molecules. nih.gov
Reaction with Benzoquinone Moieties for Hydrazone Formation
The carbonyl groups of benzoquinone moieties are also reactive towards nucleophiles like hydrazides. The reaction between this compound and a benzoquinone, such as p-benzoquinone, leads to the formation of a hydrazone derivative. researchgate.netresearchgate.net The reaction involves the condensation of the hydrazine with one of the carbonyl groups of the quinone ring. researchgate.net
These reactions are typically carried out in a suitable solvent, and the resulting benzoquinone acyl hydrazone products are often colored compounds. researchgate.netnih.gov This synthetic strategy has been employed to create novel hydrazone derivatives for evaluation in various biological contexts. researchgate.netresearchgate.net
Nucleophilic Additions and Cyclization Reactions
Beyond simple condensations, the hydrazine moiety of this compound can participate in more complex reaction cascades involving nucleophilic addition followed by intramolecular cyclization.
Reactions Involving Nitroguanidines, leading to Ethyl 3-[2-amino(nitroimino)methyl]-hydrazinyl-3-oxopropanoate
This compound reacts with nitroguanidine (B56551) precursors, such as 1-methyl-2-nitro-1-nitrosoguanidine, to form ethyl 3-[2-amino(nitroimino)methyl]-hydrazinyl-3-oxopropanoate. This product, also named ethyl 2-(N 2 -nitrocarbamimidoyl)hydrazinoacetate, is formed through a nucleophilic substitution reaction where the hydrazine displaces a leaving group on the nitroguanidine moiety.
This derivative is itself a useful intermediate. For instance, heating it in the presence of alkali metal hydroxides or carbonates can induce intramolecular cyclization, leading to the formation of 5(3)-nitroamino-1,2,4-triazole-3(5)-carboxylic acid or its corresponding ethyl ester. The reaction of ethyl 3-[2-amino(nitroimino)methyl]-hydrazinyl-3-oxopropanoate with other nitrogen-containing nucleophiles like ammonia (B1221849) or hydrazine hydrate can also lead to various linear or cyclic products depending on the reaction conditions.
Cyclocondensation Reactions for the Formation of Heterocyclic Systems
Cyclocondensation reactions are a cornerstone of heterocyclic chemistry, enabling the construction of ring systems through the formation of two new bonds in a single synthetic operation, typically with the elimination of a small molecule like water or ethanol. This compound is an ideal substrate for such transformations, acting as a synthon for building five- and six-membered rings, as well as more complex fused systems.
The synthesis of pyrazole rings is one of the most common applications of hydrazine derivatives. The Knorr pyrazole synthesis, a classic and reliable method, involves the condensation of a hydrazine with a 1,3-dicarbonyl compound. This compound can act as the hydrazine component in this reaction.
A key strategy involves the initial condensation of this compound with various aldehydes to form stable ethyl 3-(2-arylidenehydrazinyl)-3-oxopropanoate intermediates. mdpi.com These hydrazones possess the necessary N-N-C-C-C backbone, which can then undergo intramolecular cyclization to form pyrazolone (B3327878) rings. For instance, reacting this compound with substituted benzaldehydes in refluxing ethanol yields the corresponding hydrazones in good yields. mdpi.com These precursors can then be cyclized under acidic or thermal conditions to afford the target pyrazole derivatives. The active methylene group adjacent to the ester is crucial for the cyclization step.
The following table summarizes the synthesis of several ethyl 3-(2-arylidenehydrazinyl)-3-oxopropanoate intermediates, which are direct precursors to pyrazole derivatives. mdpi.com
| Aldehyde Reactant | Product (Ethyl 3-(2-arylidenehydrazinyl)-3-oxopropanoate) | Solvent | Conditions | Yield (%) | Reference |
|---|---|---|---|---|---|
| Benzaldehyde | Ethyl 3-(2-benzylidenehydrazinyl)-3-oxopropanoate | Ethanol | Reflux, 1h | 85 | mdpi.com |
| 4-Methoxybenzaldehyde | Ethyl 3-(2-(4-methoxybenzylidene)hydrazinyl)-3-oxopropanoate | Ethanol | Reflux, 1h | 92 | mdpi.com |
| 4-Chlorobenzaldehyde | Ethyl 3-(2-(4-chlorobenzylidene)hydrazinyl)-3-oxopropanoate | Ethanol | Reflux, 1h | 94 | mdpi.com |
| Piperonal | Ethyl 3-(2-(benzo[d] nih.govnih.govdioxol-5-ylmethylene)hydrazinyl)-3-oxopropanoate | Ethanol | Reflux, 1h | 85 | mdpi.com |
| Thiophene-2-carbaldehyde | Ethyl 3-oxo-3-(2-(thiophen-2-ylmethylene)hydrazinyl)propanoate | Ethanol | Reflux, 1h | 78 | mdpi.com |
The synthesis of quinoline (B57606) derivatives from this compound is not a widely reported transformation in the chemical literature. The most established methods for quinoline synthesis, such as the Conrad-Limpach and Knorr syntheses, typically involve the cyclocondensation of anilines with β-ketoesters. wikipedia.orgjptcp.com The mechanism requires the nucleophilic attack of an aromatic amine (aniline) onto the keto-group of the ester, followed by a high-temperature electrocyclic ring closure onto the benzene (B151609) ring. wikipedia.org Since this compound is an aliphatic hydrazine and lacks the aniline (B41778) substructure, it is not a suitable precursor for these classic quinoline synthesis pathways. While various quinoline hydrazone derivatives have been synthesized, these typically involve reacting a pre-formed quinoline compound with a hydrazine, rather than constructing the quinoline ring itself. eurekaselect.comresearchgate.net
Similar to quinolines, the direct synthesis of the benzimidazole (B57391) ring system using this compound is not a standard or documented synthetic strategy. The cornerstone of benzimidazole synthesis is the Phillips condensation, which involves the reaction of an o-phenylenediamine (B120857) with a carboxylic acid or its equivalent (such as an aldehyde followed by oxidation) under acidic and often harsh conditions. nih.gov This reaction relies on the condensation of the two adjacent amino groups of o-phenylenediamine with a single carbon atom from the reaction partner to form the imidazole (B134444) ring fused to the benzene ring. semanticscholar.org this compound does not possess the required o-phenylenediamine scaffold and therefore does not serve as a direct precursor for the construction of the benzimidazole core via this common pathway.
Thiazolidine derivatives, particularly 4-thiazolidinones, are accessible from hydrazide precursors. A common and effective strategy involves the three-component reaction of a hydrazide, an aldehyde, and a thiol-containing carboxylic acid, most notably thioglycolic acid.
In this approach, this compound would first react with an aldehyde to form a Schiff base (a hydrazone). This intermediate is then reacted with thioglycolic acid. The reaction proceeds via nucleophilic attack of the thiol group on the hydrazone's C=N bond, followed by an intramolecular cyclization via condensation between the nitrogen atom and the carboxylic acid of the thioglycolic acid moiety, eliminating a molecule of water to form the stable five-membered thiazolidin-4-one ring. This method allows for diversification at two positions of the final heterocycle based on the choice of aldehyde and the initial hydrazide.
The table below illustrates representative findings for the synthesis of thiazolidin-4-ones from various hydrazides, demonstrating the general applicability of this synthetic route.
| Hydrazide Precursor | Aldehyde | Cyclizing Agent | Product Type | Conditions | Reference |
|---|---|---|---|---|---|
| Isonicotinic hydrazide | Substituted Benzaldehydes | Thioglycolic Acid | 2-(pyridin-4-yl)-3-(substituted-phenylamino)thiazolidin-4-one | Reflux | researchgate.net |
| Hydrazide 29 | - | Ethyl bromoacetate | Thiazolidine derivative 30 | Ethanol, NaOAc | nih.gov |
| 1-Alkyl-3-arylthioureas | - | Ethyl 3-chloro-3-(alkylimino)-2-oxopropanoate | Ethyl 5-(alkylimino)-4-hydroxy-2-(arylimino)-3-alkylthiazolidine-4-carboxylate | MeCN, rt | nih.gov |
| Cysteamine | Formaldehyde | - | Thiazolidine | Aqueous Buffer | nih.gov |
The fused nih.govmdpi.comresearchgate.nettriazolo[3,4-b] nih.govnih.govresearchgate.netthiadiazine heterocyclic system is a structure of significant pharmacological interest. Its synthesis is typically achieved through the cyclocondensation of a 4-amino-5-mercapto-1,2,4-triazole with a two-carbon electrophilic synthon. nih.govnih.gov
While this compound is not the direct starting material, structurally related α-halo esters and ketones are key reactants in the most prevalent synthetic route. nih.gov In this pathway, the sulfur atom of the 4-amino-5-mercapto-1,2,4-triazole acts as a nucleophile, attacking the electrophilic carbon of an α-halocarbonyl compound (such as phenacyl bromide or ethyl bromoacetate) and displacing the halide. This is followed by an intramolecular cyclization, where the exocyclic amino group at the 4-position of the triazole attacks the carbonyl group, leading to the formation of the six-membered thiadiazine ring upon dehydration. This reliable method allows for the generation of a diverse library of substituted triazolothiadiazines.
The following table presents data from representative syntheses of the triazolothiadiazine core, illustrating the common strategy of reacting a triazole-thiol with various bielectrophiles.
| Triazole Reactant | Bielectrophile | Product Type | Conditions | Yield (%) | Reference |
|---|---|---|---|---|---|
| 4-Amino-5-mercapto-1,2,4-triazole derivatives | Phenacyl bromides | 3,6-Disubstituted-7H- nih.govmdpi.comresearchgate.nettriazolo[3,4-b] nih.govnih.govresearchgate.netthiadiazines | Ethanol, Reflux | Good-Excellent | nih.gov |
| 4-Amino-5-ethyl-3-mercapto-1,2,4-triazole | Substituted hydrazonoyl chlorides | 7-(2-Arylhydrazono)-7H- nih.govmdpi.comresearchgate.nettriazolo[3,4-b] nih.govnih.govresearchgate.netthiadiazines | Dioxane, Et3N, Reflux | Not Specified | nih.gov |
| 4-Amino-5-substituted-4H-1,2,4-triazole-3-thiols | Ethyl 3-bromo-2-oxopropanoate | Ethyl 7H- nih.govmdpi.comresearchgate.nettriazolo[3,4-b] nih.govnih.govresearchgate.netthiadiazine-6-carboxylate | Ethanol, Reflux | Not Specified | mdpi.com |
| 4-Amino-5-hydrazinyl-3-mercapto-1,2,4-triazole | 3-(2-Bromoacetyl)coumarins & Acetylacetone | 3-(Pyrazolyl)-7H- nih.govmdpi.comresearchgate.nettriazolo[3,4-b] nih.govnih.govresearchgate.netthiadiazin-6-yl)-2H-chromen-2-ones | Ethanol, Reflux | Excellent | nih.gov |
Mechanistic Investigations of Key Transformations
The formation of the heterocyclic derivatives from this compound and related compounds proceeds through well-established reaction mechanisms.
Pyrazole Formation: The synthesis of pyrazoles from 1,3-dicarbonyls and hydrazines, known as the Knorr pyrazole synthesis, is an acid-catalyzed process. youtube.com The reaction initiates with the nucleophilic attack of one of the hydrazine's nitrogen atoms on one of the carbonyl carbons. This is followed by the formation of a hydrazone intermediate upon dehydration. The second nitrogen atom then performs an intramolecular nucleophilic attack on the remaining carbonyl group, leading to a five-membered ring intermediate. The final step is the elimination of a second molecule of water to yield the stable, aromatic pyrazole ring. youtube.com When a hydrazone precursor like ethyl 3-(2-arylidenehydrazinyl)-3-oxopropanoate is used, the mechanism involves an intramolecular nucleophilic attack from the active methylene carbon onto the imine nitrogen, followed by tautomerization and elimination of ethanol to form the pyrazolone ring.
Thiazolidine Formation: The mechanism for the formation of a 4-thiazolidinone (B1220212) ring from a hydrazide, an aldehyde, and thioglycolic acid is a sequential process. First, the hydrazide and aldehyde condense to form a hydrazone (Schiff base). The key step is the subsequent attack of the sulfur atom from thioglycolic acid on the electrophilic carbon of the C=N double bond of the hydrazone. This forms a thiol-ether intermediate, which then undergoes intramolecular amide formation. The lone pair on the secondary amine attacks the carbonyl carbon of the thioglycolic acid moiety, leading to cyclization and the elimination of water to furnish the final thiazolidinone heterocycle. nih.gov
Triazolothiadiazine Formation: The generally accepted mechanism for the reaction between a 4-amino-3-mercapto-1,2,4-triazole and an α-halocarbonyl compound begins with the nucleophilic substitution at the α-carbon. mdpi.com The highly nucleophilic sulfur atom of the triazole attacks the carbon bearing the halogen, displacing it in an S-alkylation step to form a thioether intermediate. The subsequent cyclization is driven by the intramolecular nucleophilic attack of the 4-amino group on the carbonyl carbon of the newly introduced side chain. This addition-elimination sequence results in the formation of the six-membered thiadiazine ring, fused to the original triazole core. mdpi.com
Chemical Reactivity and Derivatization Strategies of Ethyl 3 Hydrazinyl 3 Oxopropanoate
Chemical Reactivity and Derivatization Strategies
The dual functionality of this compound allows for a range of chemical transformations. The terminal primary amine of the hydrazide group is a potent nucleophile, readily reacting with electrophiles such as aldehydes and ketones. This reactivity is fundamental to the formation of hydrazones, which are important intermediates in organic synthesis.
The synthesis of hydrazones from this compound and carbonyl compounds is a cornerstone of its chemical utility. One prominent example is the formation of ethyl 3-(2-arylidenehydrazinyl)-3-oxopropanoates through the condensation with various aromatic aldehydes. nih.govmdpi.com This reaction is typically carried out by refluxing the reactants in a suitable solvent, such as ethanol (B145695). nih.gov
Step 1: Nucleophilic Attack and Formation of a Tetrahedral Intermediate
The reaction commences with the nucleophilic attack of the terminal nitrogen atom of the hydrazine moiety of this compound on the electrophilic carbonyl carbon of an aldehyde or ketone. This attack is often catalyzed by an acid, which protonates the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon. nih.gov This leads to the formation of a tetrahedral intermediate known as a hemiaminal. nih.gov
Step 2: Dehydration to Form the Hydrazone
The hemiaminal intermediate is unstable and undergoes dehydration to form the stable hydrazone. This elimination of a water molecule is typically the rate-determining step, especially at neutral pH. nih.gov The hydroxyl group of the hemiaminal is protonated by an acid catalyst, converting it into a good leaving group (water). Subsequent deprotonation of the nitrogen atom by a base (which can be the solvent or another molecule of the hydrazine) leads to the formation of the C=N double bond characteristic of a hydrazone.
Catalysis in Hydrazone Synthesis
The rate of hydrazone formation can be significantly enhanced by the use of catalysts. While the reaction can be catalyzed by general acids, specific organocatalysts have been developed to improve reaction rates, particularly at neutral pH. kiku.dknih.gov Catalysts such as aniline (B41778) and its derivatives, including anthranilic acids, have been shown to be effective. nih.gov These catalysts can facilitate the reaction by participating in proton transfer steps or by forming more reactive intermediates. For instance, catalysts with ortho-acidic or basic groups can provide intramolecular catalysis, accelerating the dehydration step. nih.gov In some synthetic procedures involving this compound, a base like piperidine (B6355638) has been used as a catalyst. nih.gov
The reaction of this compound with various aldehydes has been documented to produce a range of substituted hydrazones, as detailed in the table below. mdpi.com
| Aldehyde Reactant | Resulting Hydrazone Product |
| 4-Chlorobenzaldehyde (B46862) | Ethyl 3-(2-(4-chlorobenzylidene)hydrazinyl)-3-oxopropanoate |
| Benzo[d] kiku.dknih.govdioxole-5-carbaldehyde | Ethyl 3-(2-(benzo[d] kiku.dknih.govdioxol-5-ylmethylene)hydrazinyl)-3-oxopropanoate |
| Thiophene-2-carbaldehyde | Ethyl 3-oxo-3-(2-(thiophen-2-ylmethylene)hydrazinyl)propanoate |
| 2-Hydroxybenzaldehyde | Ethyl 3-(2-(2-hydroxybenzylidene)hydrazinyl)-3-oxopropanoate |
This table presents examples of hydrazones synthesized from this compound and various aldehydes. mdpi.com
The core structure of this compound is derived from a β-ketoester, specifically the ethyl ester of malonic acid. Understanding the reactivity of β-ketoester systems towards nucleophiles like the azide (B81097) ion (N₃⁻) provides insight into potential side reactions or alternative derivatization strategies. The azide ion is a potent nucleophile and can participate in various substitution and addition reactions. masterorganicchemistry.com
While direct studies on the reaction of azide with this compound are not prevalent, the reactivity of related β-ketoesters with azides has been investigated. The reaction of sulfonyl azides with β-keto esters can lead to either α-azidation or ring contraction, depending on the electrophilicity of the azide and the solvent polarity. nih.gov In the context of a simple nucleophilic attack by an azide ion (from a source like sodium azide) on a β-ketoester, several mechanistic pathways can be considered.
β-Ketoesters exist in equilibrium with their enol or enolate forms. The presence of two carbonyl groups (the ketone and the ester) flanking a methylene group makes the α-hydrogens acidic and susceptible to deprotonation by a base.
Proposed Mechanism of Azide Attack:
A plausible mechanism for the reaction of an azide ion with a β-ketoester, such as the parent structure of this compound (ethyl 3-oxopropanoate), would likely involve a nucleophilic substitution reaction.
Enolate Formation: In the presence of a base, the β-ketoester can be deprotonated at the α-carbon to form an enolate. This enolate is a resonance-stabilized nucleophile.
Nucleophilic Attack: The azide ion, being a strong nucleophile, could potentially attack one of the electrophilic carbonyl carbons. However, a more common reaction pathway for β-dicarbonyl compounds involves reaction at the α-carbon. If a suitable leaving group is present at the α-position (e.g., a halide), the azide can displace it via an SN2 reaction. For instance, the synthesis of a β-ketoazide has been achieved by treating a β-ketobromide with sodium azide. nih.gov
Nucleophilic Acyl Substitution: Alternatively, the azide ion could attack the ester carbonyl carbon, leading to a nucleophilic acyl substitution. This would result in the formation of an acyl azide and the displacement of the ethoxide leaving group. masterorganicchemistry.com The resulting acyl azide is a versatile intermediate that can undergo further reactions, such as the Curtius rearrangement upon heating to form an isocyanate. masterorganicchemistry.com
Applications in the Construction of Biologically Relevant Scaffolds
Precursor for Advanced Hydrazone-Based Compounds
The reactivity of the hydrazine (B178648) moiety in ethyl 3-hydrazinyl-3-oxopropanoate makes it an excellent precursor for the synthesis of hydrazones. Hydrazones are a class of organic compounds characterized by the >C=N-NH- structure and are recognized as highly important scaffolds in medicinal chemistry due to their diverse biological activities, which include antimicrobial, anti-inflammatory, and anticancer properties.
Detailed research has demonstrated a straightforward and efficient method for synthesizing a series of hydrazone derivatives, specifically ethyl 3-(2-arylidenehydrazinyl)-3-oxopropanoates. This is typically achieved through the condensation reaction of this compound with various substituted aromatic aldehydes. The general procedure involves refluxing a solution of the hydrazide and an appropriate aldehyde in an absolute ethanol (B145695) medium. This reaction yields the corresponding arylidene hydrazones, which can then be used to generate more complex, targeted hydrazone compounds.
For example, the reaction of this compound with aldehydes such as benzaldehyde, 4-methoxybenzaldehyde, and 4-chlorobenzaldehyde (B46862) produces the respective ethyl 3-(2-arylidenehydrazinyl)-3-oxopropanoate derivatives. These products are typically solids that can be purified by crystallization from ethanol.
Table 1: Examples of Synthesized Ethyl 3-(2-arylidenehydrazinyl)-3-oxopropanoates
| Aldehyde Precursor | Resulting Hydrazone Product | Molecular Formula | Reported Melting Point (°C) |
|---|---|---|---|
| Benzaldehyde | Ethyl 3-(2-benzylidenehydrazinyl)-3-oxopropanoate | C₁₂H₁₄N₂O₃ | 258–260 |
| 4-Methoxybenzaldehyde | Ethyl 3-(2-(4-methoxybenzylidene)hydrazinyl)-3-oxopropanoate | C₁₃H₁₆N₂O₄ | 265–267 |
| 4-Chlorobenzaldehyde | Ethyl 3-(2-(4-chlorobenzylidene)hydrazinyl)-3-oxopropanoate | C₁₂H₁₃ClN₂O₃ | 288–290 |
| Benzo[d] guidechem.comsmolecule.comdioxole-5-carbaldehyde | Ethyl 3-(2-(benzo[d] guidechem.comsmolecule.comdioxol-5-ylmethylene)hydrazinyl)-3-oxopropanoate | C₁₃H₁₄N₂O₅ | 158–160 |
Building Block for Multifunctional Heterocyclic Systems
Beyond its use in forming linear hydrazone structures, this compound is a fundamental building block for constructing more complex, multifunctional heterocyclic systems. These cyclic structures are at the core of many pharmaceuticals and biologically active compounds. The presence of both a nucleophilic hydrazine group and an electrophilic ester group within the same molecule allows it to participate in cyclization and multicomponent reactions to form stable ring systems.
A significant application is its use as a starting reagent in the synthesis of pyrazole (B372694) derivatives. guidechem.com Pyrazoles are five-membered aromatic heterocyclic compounds containing two adjacent nitrogen atoms, and they form the core of numerous drugs. For instance, this compound can react with 4-alkoxy-1,1,1-trifluoro-3-alken-2-ones to yield highly functionalized 4,5-dihydro-1H-pyrazoles. guidechem.com The synthesis of pyrazoles often involves the in-situ reaction of a hydrazine source with a 1,3-dicarbonyl compound; this compound provides a pre-functionalized hydrazine component, streamlining the synthesis of specific pyrazole structures.
Furthermore, this compound is utilized in the synthesis of fused heterocyclic systems, such as pyrazolopyridazines, which are bicyclic structures containing both pyrazole and pyridazine (B1198779) rings. guidechem.com The ability to efficiently construct these diverse and biologically relevant heterocyclic scaffolds highlights the importance of this compound as a versatile building block in modern medicinal and organic chemistry. rsc.org
Pharmacological and Biological Research Perspectives of Ethyl 3 Hydrazinyl 3 Oxopropanoate Derivatives
Anticancer Efficacy Investigations
Derivatives synthesized from ethyl 3-hydrazinyl-3-oxopropanoate have been a focal point of anticancer research. The inherent reactivity of the hydrazide group allows for the creation of diverse molecular architectures, leading to compounds with potent and selective antiproliferative activities.
Activity against Colorectal Cancer Cell Lines (e.g., HT-29)
A notable area of investigation has been the efficacy of these derivatives against colorectal cancer. For instance, a series of chromene-based hydrazones, synthesized using this compound as a starting reagent, demonstrated significant activity against the HT-29 colon cancer cell line. nih.gov One of the most potent compounds in this series, a chromene-hydrazone derivative designated as 10f , exhibited a half-maximal inhibitory concentration (IC₅₀) of 7.98 ± 0.05 μM against HT-29 cells. nih.gov This highlights the potential of this chemical scaffold in developing new agents for colorectal cancer treatment. Further research into other hydrazone derivatives has also shown promising results. For example, an indanone-based thiazolyl hydrazone derivative, ITH-6 , displayed potent cytotoxicity against the p53 mutant colorectal cancer cell line HT-29 with an IC₅₀ value of 0.44 µM. nih.gov
Table 1: Anticancer Activity of Selected Hydrazone Derivatives against HT-29 Cell Line
| Compound | Cell Line | IC₅₀ (μM) | Source |
|---|---|---|---|
| Chromene-hydrazone 10f | HT-29 | 7.98 ± 0.05 | nih.gov |
Activity against Leukemia Cell Lines (e.g., K562)
The same series of chromene-based hydrazones derived from this compound also showed moderate antiproliferative activity against the K562 leukemia cell line. nih.gov Within this series, compound 10c was identified as the most effective against K562 cells, with an IC₅₀ value of 9.44 ± 0.02 μM. nih.gov These findings suggest that structural modifications to the core scaffold can modulate the selectivity and potency of these compounds against different types of cancer.
Table 2: Anticancer Activity of Selected Hydrazone Derivative against K562 Cell Line
| Compound | Cell Line | IC₅₀ (μM) | Source |
|---|
Effects on Cancer Stem Cells (e.g., Side Population Inhibition in HT-29 cells)
A critical aspect of cancer therapy is targeting cancer stem cells (CSCs), which are believed to be responsible for tumor initiation, metastasis, and recurrence. Research has shown that derivatives of this compound can also impact this crucial cell population. Specifically, a compound designated as 1e from a synthesized series demonstrated a significant ability to inhibit the side population (SP) of HT-29 colon cancer cells by 87.81 ± 7%. nih.gov The side population is a method used to enrich for cancer stem-like cells. This inhibitory action on CSCs suggests a potential mechanism for overcoming drug resistance and preventing cancer relapse. nih.gov
Broader Antiproliferative Activities against Human Cancer Cell Lines (e.g., MCF-7, MDA-MB-231, COLO-205, A549)
The anticancer potential of hydrazide-hydrazone derivatives extends beyond colorectal and leukemia cell lines. Studies have evaluated their efficacy against a panel of human cancer cell lines, revealing a broad spectrum of antiproliferative activity.
For instance, certain indenopyrimidine-2,5-dione analogs have been evaluated for their antiproliferative activities against the breast cancer cell lines MCF-7 (estrogen receptor-positive) and MDA-MB-231 (estrogen receptor-negative). nih.gov These studies aim to develop agents that can target specific pathways in breast cancer. nih.gov Similarly, other research has focused on quinoline (B57606) hydrazide derivatives, which have shown activity against both MCF-7 and MDA-MB-231 cell lines, in addition to neuroblastoma cells. mdpi.com
The indanone-based thiazolyl hydrazone derivative ITH-6 also showed cytotoxicity against the COLO-205 colorectal cancer cell line with an IC₅₀ of 0.98 µM. nih.gov Furthermore, other synthesized thiazolyl hydrazone derivatives have been tested against the A549 human lung adenocarcinoma cell line. researchgate.net One compound in a series exhibited an IC₅₀ value of 37.3 ± 6.8 μg/mL against A549 cells. researchgate.net
This broad-spectrum activity underscores the versatility of the hydrazone scaffold in generating compounds with potential applications across various cancer types.
Antimicrobial Potentials of Derived Compounds
In addition to their anticancer properties, derivatives of this compound have been explored for their antimicrobial capabilities. The hydrazide-hydrazone functional group is a key pharmacophore in many compounds with known antimicrobial effects.
Antibacterial Activities against Gram-Positive and Gram-Negative Strains (e.g., Staphylococcus aureus, Pseudomonas aeruginosa)
Research has demonstrated that certain hydrazide-hydrazone derivatives possess significant antibacterial activity. In one study, a series of ethylparaben (B1671687) hydrazide-hydrazone derivatives were synthesized and screened for their antimicrobial effects. nih.gov One particular compound, 3g , which features a bis-3,5-trifluoromethyl substituent, showed excellent activity against the Gram-positive bacterium Staphylococcus aureus (ATCC 29213), with a minimum inhibitory concentration (MIC) of 2 µg/mL. nih.gov Other compounds in the same series displayed moderate activity, with MIC values typically ranging from 64 to 256 µg/mL. nih.gov
While many derivatives show potent activity against Gram-positive bacteria, their efficacy against Gram-negative strains like Pseudomonas aeruginosa can be more variable. Some studies have shown that hydroxy fatty acids produced by Pseudomonas aeruginosa PR3 have antibacterial activity against both Gram-positive and Gram-negative bacteria. researchgate.net However, other studies on specific derivatives, such as ethyl 3,5-dibromoorsellinate, showed no inhibition against Pseudomonas aeruginosa. nih.gov This indicates that specific structural features are crucial for activity against these more resistant bacterial strains.
Table 3: Antibacterial Activity of a Selected Hydrazide-Hydrazone Derivative
| Compound | Bacterial Strain | MIC (µg/mL) | Source |
|---|
Antifungal Activities (e.g., against Candida albicans)
Derivatives of this compound, particularly those incorporating hydrazone and various heterocyclic moieties, have been a focal point of antifungal research. These compounds are explored for their potential to combat fungal infections, with a significant emphasis on Candida albicans, a prevalent opportunistic yeast pathogen.
Screening of chemical libraries has identified hybrid molecules containing both pyrrolidinone rings and hydrazine (B178648) moieties as having fair to excellent antifungal activities. researchgate.netnih.gov In one study, a panel of 11 such hybrid compounds was investigated, revealing three candidates (Hyd.H, Hyd.OCH3, and Hyd.Cl) with significant, rapid fungicidal activity against C. albicans. researchgate.netnih.gov These specific compounds not only acted quickly but also proved effective against clinical isolates of C. albicans that were resistant to established antifungal drugs like fluconazole (B54011) and caspofungin. researchgate.netnih.gov
A critical aspect of C. albicans's virulence is its ability to form biofilms, which are communities of cells that adhere to surfaces and are notoriously resistant to antifungal treatments. researchgate.net Research has shown that hydrazine-based compounds can inhibit the formation of these biofilms. researchgate.netnih.gov Specifically, the compound designated Hyd.OCH3 demonstrated a significant 60% reduction in biofilm formation. researchgate.netnih.gov In an in vivo model using the nematode Caenorhabditis elegans infected with C. albicans, these hydrazine derivatives significantly reduced nematode mortality, highlighting their protective potential. researchgate.netnih.gov
Further studies have synthesized and evaluated other related structures. For instance, a series of 3-hydrazinoquinoxaline derivatives were tested for antimicrobial properties. mdpi.com While some compounds showed no significant activity, 2-quinoxalinylhydrazono-2-pentanones (compounds 5a and 5b) displayed remarkable activity against Candida albicans. mdpi.com Similarly, the investigation of 35 different aldehydes, hydrazones, and hydrazines identified several compounds with promising activity against various Candida species, including C. albicans, C. parapsilosis, C. tropicalis, and Trichosporon asahii. researchgate.netnih.gov Two compounds, tert-butyl-(2Z)-2-(3,4,5-trihydroxybenzylidine)hydrazine carboxylate (7b) and [4-pyridin-2-ylbenzaldehyde] (13a), exhibited particularly low minimum inhibitory concentrations (MICs) in the range of 8–32 μg/mL. researchgate.net The mechanism of action for these compounds was suggested to involve disruption of the fungal cell membrane. researchgate.net
Another novel compound, 3-hydrazinoquinoxaline-2-thiol, was found to be more effective than the conventional antifungal Amphotericin B against most clinical isolates of Candida albicans and also showed efficacy against Candida glabrata and Candida parapsilosis. researchgate.net A newly developed derivative, 2-Chloro-3-hydrazinylquinoxaline, also demonstrated significant effectiveness against various Candida species, particularly Candida krusei. plos.org
Antifungal Activity of this compound Derivatives
| Compound/Derivative Class | Target Organism(s) | Key Research Finding(s) | Reference(s) |
|---|---|---|---|
| Hybrid Pyrrolidinone-Hydrazine Compounds (Hyd.H, Hyd.OCH3, Hyd.Cl) | Candida albicans (including fluconazole/caspofungin-resistant strains) | Demonstrated rapid fungicidal activity; Hyd.OCH3 reduced biofilm formation by 60%. researchgate.netnih.govnih.gov | researchgate.net, nih.gov, nih.gov |
| 2-Quinoxalinylhydrazono-2-pentanones (5a, 5b) | Candida albicans, Escherichia coli, Staphylococcus aureus | Showed remarkable activity against tested microorganisms. mdpi.com | mdpi.com |
| tert-Butyl-(2Z)-2-(3,4,5-trihydroxybenzylidine)hydrazine carboxylate (7b) | C. parapsilosis, T. asahii | Exhibited promising MIC values ranging from 8–16 μg/mL. researchgate.net | researchgate.net |
| [4-pyridin-2-ylbenzaldehyde] (13a) | C. parapsilosis, T. asahii | Showed promising MIC values in the range of 16–32 μg/mL. researchgate.net | researchgate.net |
| 3-Hydrazinoquinoxaline-2-thiol | Candida species (C. albicans, C. glabrata, C. parapsilosis) | More effective than Amphotericin B against most clinical isolates of C. albicans. researchgate.net | researchgate.net |
| 2-Chloro-3-hydrazinylquinoxaline | Candida species (notably C. krusei), Aspergillus species | Demonstrated noteworthy effectiveness against various reference strains of Candida. plos.org | plos.org |
Antiviral Properties
The structural framework of this compound derivatives, particularly hydrazones, has been investigated for potential antiviral applications. Research in this area often involves computational (in silico) methods, such as molecular docking, to predict the binding affinity of these compounds to viral protein targets, alongside in vitro activity testing.
A notable area of recent research has been the evaluation of these derivatives against SARS-CoV-2, the virus responsible for COVID-19. Molecular docking studies were performed on a series of ethyl 2-(2-(arylidene)hydrazinyl)thiazole-4-carboxylates to predict their potential as therapeutic agents. nih.gov The results indicated that compounds 2e and 2h in the series demonstrated good binding affinities and inhibition constants against the main protease (Mpro) of SARS-CoV-2, suggesting they could be targets for further development. nih.gov
Beyond coronaviruses, derivatives have been synthesized and tested against other significant viral pathogens. For instance, new 4-alkyl-3-nitro-1,4-dihydroazolo[5,1-c] researchgate.netmdpi.comnih.govtriazines, which can be synthesized using analogs of ethyl 3-oxopropanoate, were evaluated for their inhibitory activity against phylogenetically unrelated viruses. nih.gov Specifically, their activity was tested against the influenza virus and Coxsackie B3 virus. nih.gov The results from these studies, combined with existing literature, suggest that the azolo[5,1-c] researchgate.netmdpi.comnih.govtriazine scaffold is a promising area for continued medicinal chemistry research in the pursuit of new antiviral drugs. nih.gov
However, not all derivatives have shown significant antiviral effects. A study involving substituted ethyl 5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylates found that most of the synthesized compounds were not noticeably active against influenza A virus (H1N1), bovine viral diarrhea virus (BVDV), or hepatitis C virus (HCV). consensus.app There were exceptions, as two compounds did exhibit micromolar activities against a human hepatoma cell line with increased sensitivity to HCV infection. consensus.app
Antiviral Research on this compound Derivatives
| Compound/Derivative Class | Target Virus/Protein | Research Method | Key Finding(s) | Reference(s) |
|---|---|---|---|---|
| Ethyl 2-(2-(arylidene)hydrazinyl)thiazole-4-carboxylates (2e, 2h) | SARS-CoV-2 (Mpro protein) | Molecular Docking | Showed good binding affinities and inhibition constants, suggesting potential as a therapeutic target. nih.gov | nih.gov |
| 4-Alkyl-3-nitro-1,4-dihydroazolo[5,1-c] researchgate.netmdpi.comnih.govtriazines | Influenza Virus, Coxsackie B3 Virus | In Vitro Assay | Identified as a promising scaffold for further medicinal chemistry research. nih.gov | nih.gov |
| Ethyl 5-hydroxy-4-(dimethylaminomethyl)-1-methyl-6-pyridin-3-yl-2-(phenylsulfinylmethyl)-1H-indole-3-carboxylate hydrochloride | Hepatitis C Virus (HCV) | In Vitro Assay (Huh7.3 cell line) | Exhibited micromolar activity with an EC50 value of 6.6 µM. consensus.app | consensus.app |
| 5-Hydroxy-1,2-dimethyl-6-fluoro-1H-indole-3-carboxylate hydrochloride | Hepatitis C Virus (HCV) | In Vitro Assay (Huh7.3 cell line) | Showed micromolar activity with an EC50 value of 9.8 µM. consensus.app | consensus.app |
Anti-inflammatory and Analgesic Research
Derivatives containing the hydrazide-hydrazone scaffold are frequently evaluated for their anti-inflammatory and analgesic properties. These studies often employ preclinical in vivo models to assess the potential of these compounds to reduce inflammation and pain.
In one study, the anti-inflammatory and analgesic properties of N-pyrrolylcarbohydrazide (1) and four of its pyrrole (B145914) hydrazone derivatives (1A–D) were evaluated in Wistar rats. mdpi.com The anti-inflammatory activity was measured using the carrageenan-induced paw edema model. mdpi.com Compound 1A demonstrated pronounced, dose-dependent anti-inflammatory effects, with significant edema reductions observed at a 20 mg/kg dose at the 2nd, 3rd, and 4th hours post-carrageenan administration. mdpi.com Analgesic potential was assessed through formalin, tail flick, and paw withdrawal tests. mdpi.com In the formalin test, which evaluates response to persistent pain, compound 1 significantly reduced paw-licking time in the second phase at a dose of 40 mg/kg. mdpi.com
Another series of ethyl (6-substituted-3(2H)-pyridazinone-2-yl)acetate derivatives were synthesized and tested for their in vivo analgesic and anti-inflammatory activities. nih.gov The analgesic effects were determined using the p-benzoquinone-induced writhing test, while inflammation was assessed with the carrageenan-induced hind paw edema model. nih.gov The newer ester derivatives, such as ethyl (6-4-[(2-fluoro)phenyl]piperazine-3(2H)-pyridazinone-2-yl)acetate, were found to have better analgesic and anti-inflammatory profiles compared to their parent compounds. nih.gov
Similarly, a series of novel 3-ethyl-2-substituted amino-quinazolin-4(3H)-ones were synthesized from 3-ethyl-2-hydrazino quinazolin-4(3H)-one and evaluated. ajol.info The analgesic activity was measured by the tail-flick technique in mice, and anti-inflammatory effects were tested via the carrageenan-induced paw edema model in rats. ajol.info One compound, 3-ethyl-2-(cyclohexylidene-hydrazino)-3H-quinazolin-4-one (AS1), emerged as the most active in the series, showing analgesic activity (63.89%) and anti-inflammatory activity (60.00%) that was comparable to the standard drug, diclofenac (B195802) sodium. ajol.info
Hydro-alcoholic extracts of Ephedra nebrodensis, which contain various phytochemicals, have also been studied. These extracts demonstrated significant in vivo anti-inflammatory effects by reducing ear edema by over 70% and showed strong analgesic activity in an acetic acid-induced writhing test, with pain inhibition rates up to 72.51%. nih.gov
Anti-inflammatory and Analgesic Activity of this compound Derivatives
| Compound/Derivative Class | Test Model | Activity Type | Key Finding(s) | Reference(s) |
|---|---|---|---|---|
| N-pyrrolylcarbohydrazide derivative (1A) | Carrageenan-induced paw edema (rats) | Anti-inflammatory | Significant edema reduction at 20 mg/kg at 2, 3, and 4 hours. mdpi.com | mdpi.com |
| N-pyrrolylcarbohydrazide (1) | Formalin test (rats) | Analgesic | Significantly reduced paw-licking time in the second phase at 40 mg/kg. mdpi.com | mdpi.com |
| Ethyl (6-4-[(2-fluoro)phenyl]piperazine-3(2H)-pyridazinone-2-yl)acetate | Carrageenan-induced paw edema; p-benzoquinone-induced writhing | Anti-inflammatory & Analgesic | Exhibited better activity compared to parent 6-substituted-3(2H)-pyridazinones. nih.gov | nih.gov |
| 3-Ethyl-2-(cyclohexylidene-hydrazino)-3H-quinazolin-4-one (AS1) | Carrageenan-induced paw edema (rats); Tail-flick (mice) | Anti-inflammatory & Analgesic | Showed 60.00% anti-inflammatory activity and 63.89% analgesic activity. ajol.info | ajol.info |
| Ephedra nebrodensis hydro-alcoholic extract (HM) | Ear edema; Acetic acid-induced writhing | Anti-inflammatory & Analgesic | Reduced ear edema by 70.37%; showed 72.51% pain inhibition. nih.gov | nih.gov |
Antioxidant Activity Investigations
The antioxidant potential of compounds derived from or related to this compound is an active area of investigation. This research is crucial as oxidative stress is implicated in numerous diseases. The antioxidant capacity of these derivatives is typically evaluated using a variety of in vitro assays.
A series of ethyl 2-(2-(arylidene)hydrazinyl)thiazole-4-carboxylates (2a-r) were synthesized and assessed for their antioxidant properties. nih.gov The antioxidant studies identified two compounds, ethyl 2-(2-(4-hydroxy-3-methoxybenzylidene)hydrazinyl)thiazole-4-carboxylate (2g) and ethyl 2-(2-(1-phenylethylidene)hydrazinyl)thiazole-4-carboxylate (2h), as particularly promising antioxidant agents. nih.govresearchgate.net Their activity was quantified using several methods, including percent free radical scavenging activity (%FRSA), total antioxidant capacity (TAC), and total reducing power (TRP), showing significant results in each assay. nih.govresearchgate.net
In another study, novel hydrazone derivatives were synthesized and their antioxidant effects were evaluated using three common assays: DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging, ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging, and CUPRAC (cupric reducing antioxidant capacity). researchgate.net One compound in particular, designated as compound (II), showed a very significant effect, with IC50 values of 4.4 ± 0.04 µg/mL for DPPH and 1.8 ± 0.07 µg/mL for ABTS, indicating better performance than the standard substance in some cases. researchgate.net The study concluded that most of the synthesized molecules are promising antioxidant agents. researchgate.net
Further research into urea (B33335) and thiourea (B124793) derivatives synthesized from L-3-hydroxytyrosine also screened the compounds for antioxidant activity using DPPH and ferric reducing antioxidant power (FRAP) assays. nih.gov The results indicated that urea derivatives with 4-fluoro and 4-nitro substitutions, and thiourea derivatives with 3-chloro and 4-fluoro substitutions, exhibited promising antioxidant activity. nih.gov
Antioxidant Activity of this compound Derivatives
| Compound/Derivative Class | Assay Method | Key Finding(s) | Reference(s) |
|---|---|---|---|
| Ethyl 2-(2-(4-hydroxy-3-methoxybenzylidene)hydrazinyl)thiazole-4-carboxylate (2g) | %FRSA, TAC, TRP | Promising antioxidant with %FRSA of 84.46 ± 0.13. nih.govresearchgate.net | nih.gov, researchgate.net |
| Ethyl 2-(2-(1-phenylethylidene)hydrazinyl)thiazole-4-carboxylate (2h) | %FRSA, TAC, TRP | Promising antioxidant with %FRSA of 74.50 ± 0.37. nih.govresearchgate.net | nih.gov, researchgate.net |
| Hydrazone derivative (II) | DPPH, ABTS, CUPRAC | Significant activity with IC50 values of 4.4 µg/mL (DPPH) and 1.8 µg/mL (ABTS). researchgate.net | researchgate.net |
| L-3-hydroxytyrosine-based urea/thiourea derivatives | DPPH, FRAP | Derivatives with specific fluoro, nitro, and chloro substitutions showed promising activity. nih.gov | nih.gov |
Advanced Spectroscopic and Analytical Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of ethyl 3-hydrazinyl-3-oxopropanoate by providing detailed information about the hydrogen and carbon atoms within the molecule.
Proton NMR spectra of this compound and its derivatives are typically recorded in deuterated solvents like DMSO-d₆. The chemical shifts (δ) are reported in parts per million (ppm) relative to an internal standard, commonly tetramethylsilane (B1202638) (TMS).
In a typical ¹H-NMR spectrum of a derivative, ethyl 3-(2-benzylidenehydrazinyl)-3-oxopropanoate, the following signals are observed: a triplet at approximately 1.17 ppm corresponding to the methyl (CH₃) protons of the ethyl group, a quartet around 4.09 ppm from the methylene (B1212753) (CH₂) protons of the ethyl group, and a singlet at about 3.65 ppm attributed to the methylene protons of the propanoyl backbone. mdpi.com The NH proton of the hydrazinyl group appears as a broad singlet at a downfield chemical shift, often around 11.58 ppm, which is exchangeable with D₂O. mdpi.com The aromatic protons and the -CH= proton of the benzylidene group appear in the range of 7.41-7.96 ppm. mdpi.com
Table 1: ¹H-NMR Spectral Data for Ethyl 3-(2-benzylidenehydrazinyl)-3-oxopropanoate mdpi.com
| Functional Group | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz | Number of Protons |
| CH₃ (ethyl) | 1.17 | Triplet (t) | 6.6 | 3 |
| CH₂ (backbone) | 3.65 | Singlet (s) | - | 2 |
| CH₂ (ethyl) | 4.09 | Quartet (q) | 6.6 | 2 |
| ArH and -CH= | 7.41-7.96 | Multiplet (m) | - | 6 |
| NH | 11.58 | Singlet (s) | - | 1 |
The ¹³C-NMR spectrum provides insight into the carbon framework of the molecule. For ethyl 3-(2-benzylidenehydrazinyl)-3-oxopropanoate, a derivative of the title compound, the spectrum shows distinct signals for each carbon atom. mdpi.com The methyl carbon of the ethyl group resonates at approximately 14.6 ppm. mdpi.com The methylene carbons of the ethyl group and the propanoyl backbone are found at around 61.0 ppm and 41.8 ppm, respectively. mdpi.com The carbonyl carbons of the ester and amide groups are observed at approximately 168.5 ppm and 168.3 ppm. mdpi.com Aromatic carbons and the -CH= carbon appear in the downfield region between 127.3 and 143.7 ppm. mdpi.com
Table 2: ¹³C-NMR Spectral Data for Ethyl 3-(2-benzylidenehydrazinyl)-3-oxopropanoate mdpi.com
| Carbon Atom | Chemical Shift (δ) in ppm |
| CH₃ (ethyl) | 14.6 |
| CH₂ (backbone) | 41.8 |
| CH₂ (ethyl) | 61.0 |
| ArC and -CH= | 127.3, 129.2, 129.3, 129.8, 134.6, 143.7 |
| C=O (amide) | 168.3 |
| C=O (ester) | 168.5 |
Infrared (IR) Spectroscopy
IR spectroscopy is utilized to identify the functional groups present in this compound. The IR spectrum, typically recorded using a KBr disk, reveals characteristic absorption bands. For derivatives of this compound, a broad band in the region of 3187-3292 cm⁻¹ corresponds to the N-H stretching vibration of the hydrazide group. mdpi.com Strong absorption bands are observed for the C=O stretching vibrations of the ester and amide functionalities, typically around 1735 cm⁻¹ and 1682 cm⁻¹, respectively. mdpi.com
Table 3: IR Absorption Bands for Derivatives of this compound mdpi.com
| Functional Group | Wavenumber (ν) in cm⁻¹ |
| N-H (stretch) | 3187-3292 |
| C=O (ester stretch) | ~1735 |
| C=O (amide stretch) | ~1682 |
Mass Spectrometry (MS)
Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the compound. Using an electrospray ionization (ESI) source, the mass spectrum of a derivative, ethyl 3-(2-benzylidenehydrazinyl)-3-oxopropanoate, shows a peak corresponding to the sodium adduct of the molecule [M+Na]⁺ at an m/z of 257.1. mdpi.com Another derivative, ethyl 3-(2-(benzo[d] mdpi.comnih.govdioxol-5-ylmethylene)hydrazinyl)-3-oxopropanoate, displays peaks for [M+H]⁺ at m/z 279.1 and [M+Na]⁺ at m/z 301.1. mdpi.com These findings are consistent with the calculated molecular weights of the respective compounds.
Elemental Analysis
Elemental analysis provides the percentage composition of elements (carbon, hydrogen, and nitrogen) in the compound, which is compared against the theoretically calculated values to confirm its empirical formula. For instance, the calculated elemental composition for C₁₂H₁₄N₂O₃, a derivative, is C, 61.53%; H, 6.02%; N, 11.96%. The experimentally found values are C, 61.27%; H, 5.85%; N, 12.19%, which are in close agreement with the theoretical values. mdpi.com Similarly, for another derivative, C₁₂H₁₃ClN₂O₃, the calculated values are C, 53.64%; H, 4.88%; N, 10.43%, and the found values are C, 53.75%; H, 5.04%; N, 10.25%. mdpi.com
X-ray Diffraction Analysis for Solid-State Structure Elucidation
While specific X-ray diffraction data for this compound is not detailed in the provided search results, this technique would be invaluable for determining the precise three-dimensional arrangement of atoms in the crystalline solid state. Such an analysis would provide definitive information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, which are crucial for understanding the compound's solid-state properties.
Computational and Theoretical Studies on Ethyl 3 Hydrazinyl 3 Oxopropanoate and Its Derivatives
Molecular Docking Investigations
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein. This method is crucial for understanding the binding mechanism of a potential drug molecule at the active site of a biological target.
Ligand-Protein Interaction Analysis (e.g., with Cyclooxygenase-2, COX-2)
Derivatives of ethyl 3-hydrazinyl-3-oxopropanoate have been the subject of molecular docking studies to evaluate their potential as inhibitors of various enzymes, including Cyclooxygenase-2 (COX-2). COX-2 is a key enzyme in the inflammatory pathway, and its inhibition is a major strategy for the treatment of inflammation and pain. mdpi.com
For instance, a series of thiazole (B1198619) derivatives, which can be synthesized from this compound, were evaluated as COX-1/2 inhibitors. nih.gov Molecular docking studies of these compounds revealed that their interaction with the COX-2 active site is influenced by the nature of the substituents on the thiazole ring. nih.gov The binding of these derivatives within the COX-2 active site often involves hydrogen bonding and hydrophobic interactions with key amino acid residues. One such study on 2-(trimethoxyphenyl)-thiazole derivatives showed that a compound designated as A3 exhibited potent COX-2 inhibitory activity with a good selectivity index, comparable to the known drug meloxicam. mdpi.comnih.gov The docking of compound A3 into the active site of COX-2 (PDB ID: 4M11) revealed key interactions that are thought to be responsible for its inhibitory activity. nih.gov
In another study, novel hydrazone derivatives were designed and docked against COX-2, among other targets. The results indicated that these compounds could act as competitive inhibitors of the COX-2 enzyme. nih.gov While these studies were not performed on this compound itself, they provide a strong rationale for designing and synthesizing new derivatives with potential COX-2 inhibitory activity.
Quantum Chemical Calculations
Quantum chemical calculations are employed to investigate the electronic structure and properties of molecules with a high degree of accuracy. These methods are instrumental in understanding molecular geometry, reactivity, and spectroscopic properties.
Application of Density Functional Theory (DFT) in Molecular Studies
Density Functional Theory (DFT) is a popular quantum chemical method used to study the electronic properties of molecules. In the context of this compound derivatives, DFT has been utilized to explore their electronic structure and properties.
For example, a study on a series of ethyl 2-(2-(arylidene)hydrazinyl)thiazole-4-carboxylates, which are derivatives, employed DFT methods to understand their electronic characteristics. scienceopen.comresearchgate.net Such calculations can provide insights into the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the global reactivity descriptors. This information is valuable for predicting the reactivity and stability of the compounds and for understanding their interaction with biological receptors at an electronic level. scienceopen.com
Cheminformatics for Drug Discovery Parameter Prediction
Cheminformatics involves the use of computational methods to analyze chemical information. In drug discovery, it is widely used to predict the pharmacokinetic and toxicological properties of compounds, collectively known as ADMET properties.
ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Predictions
The prediction of ADMET properties is a critical step in the early stages of drug development to identify candidates with favorable pharmacokinetic profiles. Several in silico studies have been conducted on derivatives of this compound to predict their ADMET properties.
For example, a study on novel hydrazono 1,3-thiazolidin-4-one derivatives, which can be synthesized from related hydrazides, predicted their ADMET properties using computational software. The results suggested that these compounds would be well-absorbed, with intestinal absorption predicted to be between 92.007% and 96.613%. mdpi.com The blood-brain barrier penetration and Caco-2 permeability were also assessed. mdpi.com Another investigation on thiazole Schiff base derivatives also included in silico ADMET predictions. nih.gov Similarly, the ADMET profiles of novel ethyl 2-hydrazineylidenethiazolidin-5-ylidene acetate (B1210297) derivatives were predicted, indicating their potential as drug candidates. nih.gov
Below is a table summarizing representative ADMET predictions for a class of hydrazono 1,3-thiazolidin-4-one derivatives. mdpi.com
| Compound | Intestinal Absorption (%) | Caco-2 Permeability (log Papp) | Blood-Brain Barrier (log BB) | Skin Permeability (log Kp) |
| KTE1 | 96.613 | 1.361 | 0.077 | -2.409 |
| KTE2 | 95.845 | 1.254 | -0.012 | -2.587 |
| KTE3 | 94.972 | 1.135 | -0.115 | -2.784 |
| KTE4 | 94.021 | 1.012 | -0.229 | -2.995 |
| KTE5 | 92.007 | 0.740 | -0.561 | -3.408 |
Data is illustrative and sourced from a study on derivatives. mdpi.com
Lipinski's Rule of Five Assessment
Lipinski's Rule of Five is a guideline used to evaluate the drug-likeness of a chemical compound and its likelihood of being an orally active drug. drugbank.com The rule states that, in general, an orally active drug has no more than one violation of the following criteria:
No more than 5 hydrogen bond donors.
No more than 10 hydrogen bond acceptors.
A molecular weight under 500 daltons.
A logP (octanol-water partition coefficient) not greater than 5. drugbank.com
The parent compound, this compound, has the following properties based on computed descriptors: nih.gov
| Property | Value | Compliance with Lipinski's Rule |
| Molecular Weight | 146.14 g/mol | Yes |
| Hydrogen Bond Donors | 3 | Yes |
| Hydrogen Bond Acceptors | 4 | Yes |
| XLogP3-AA | -0.8 | Yes |
As shown in the table, this compound itself fully complies with Lipinski's Rule of Five, suggesting it has a favorable profile for oral bioavailability.
Studies on various derivatives have also included assessments based on Lipinski's Rule. For instance, the drug-likeness of p-nitrophenyl hydrazones was analyzed, and the compounds were found to pass Lipinski's rule, among others. researchgate.net Similarly, the analysis of novel hydrazono 1,3-thiazolidin-4-one derivatives showed that they generally adhered to Lipinski's rule, indicating their potential as orally bioavailable drug candidates. researchgate.net
Future Research Directions and Emerging Therapeutic Potential
Rational Design and Synthesis of Novel Derivatives with Enhanced Bioactivity
The core structure of ethyl 3-hydrazinyl-3-oxopropanoate serves as a valuable starting material for creating a diverse library of bioactive molecules. mdpi.comnih.gov A primary future direction lies in the rational design and synthesis of new derivatives with improved biological activities. This involves the strategic modification of the lead compound to optimize its pharmacodynamic and pharmacokinetic properties.
One established approach involves the condensation of this compound with various aldehydes to produce ethyl 3-(2-arylidenehydrazinyl)-3-oxopropanoates. mdpi.comnih.gov This reaction allows for the introduction of a wide range of aryl substituents, enabling the exploration of how different electronic and steric properties on the aromatic ring influence bioactivity. For instance, the synthesis of hydrazones by reacting the parent compound with appropriate aldehydes in refluxing ethanol (B145695) has been a successful strategy. mdpi.com
Furthermore, multicomponent reactions represent an efficient and atom-economical approach to generate complex molecular architectures from simple precursors. nih.gov The development of one-pot synthesis methodologies, such as the three-component synthesis of dihydropyrimido[2,1-b] mdpi.comeurjchem.comnih.govthiadiazine-7-carboxylates, showcases the potential for creating novel heterocyclic systems with potential therapeutic applications. researchgate.net Future efforts will likely focus on designing more sophisticated multicomponent reactions to access unexplored chemical space and identify derivatives with enhanced potency and selectivity. nih.govresearchgate.net The design of novel N-hydroxypropenamides as histone deacetylase (HDAC) inhibitors also highlights a promising avenue for developing anticancer agents. researchgate.net
Elucidation of Comprehensive Structure-Activity Relationships (SAR)
A critical aspect of drug discovery is the establishment of a clear understanding of the relationship between a molecule's structure and its biological activity. For derivatives of this compound, elucidating comprehensive Structure-Activity Relationships (SAR) is paramount for guiding the design of more effective therapeutic agents. nih.gov
Systematic modifications of the parent scaffold and subsequent biological evaluation of the resulting analogs are essential for building robust SAR models. For example, in the case of N'-(2-oxoindolin-3-ylidene)hydrazide derivatives identified as c-Met kinase inhibitors, investigating the impact of different substituents at various positions of the scaffold has been crucial in identifying potent compounds. nih.gov
Future SAR studies should aim to explore a wider range of structural modifications. This includes not only varying the substituents on the arylidene moiety but also modifying the ethyl ester and hydrazide functionalities of the core structure. By systematically altering these structural features and correlating the changes with biological activity, researchers can develop predictive models to guide the synthesis of next-generation compounds with optimized therapeutic profiles.
Investigation of Specific Molecular Targets and Precise Mechanisms of Action
While many derivatives of this compound have demonstrated interesting biological activities, a deeper understanding of their specific molecular targets and precise mechanisms of action is often lacking. Future research must prioritize the identification and validation of the cellular components with which these compounds interact to exert their therapeutic effects.
For example, some hydrazide derivatives have been identified as inhibitors of c-Met kinase, a protein implicated in cancer. nih.gov Molecular modeling and docking studies can provide valuable insights into the binding modes of these inhibitors, helping to explain their activity and guide the design of more potent and selective analogs. researchgate.netnih.gov Similarly, the discovery of derivatives with HDAC inhibitory activity opens up avenues for cancer therapy, and understanding their interactions with different HDAC isoforms is a key area for future investigation. researchgate.net
Advanced techniques such as chemical proteomics, genetic screening, and biophysical assays will be instrumental in pinpointing the direct molecular targets of these compounds. Elucidating the downstream signaling pathways and cellular processes modulated by these derivatives will provide a more complete picture of their mechanism of action, paving the way for their rational application in disease treatment.
Exploration of New Synthetic Applications and Methodologies
The utility of this compound extends beyond its direct use as a precursor for bioactive compounds; it is also a valuable building block in organic synthesis. sigmaaldrich.com Exploring new synthetic applications and methodologies for this compound can lead to the discovery of novel chemical transformations and the efficient construction of complex molecular frameworks.
This compound is a key reagent in the synthesis of various heterocyclic systems, including pyrazoles and pyrazolopyridazines. eurjchem.comsigmaaldrich.com Its reaction with 4-alkoxy-1,1,1-trifluoro-3-alken-2-ones to form 4,5-dihydro-1H-pyrazoles demonstrates its utility in constructing fluorine-containing heterocycles, which are of significant interest in medicinal chemistry. sigmaaldrich.com
Q & A
Q. Why do synthetic yields vary across literature reports for this compound?
- Variations arise from:
- Hydrazine Source : Hydrazine hydrate (80% purity) vs. anhydrous hydrazine.
- Workup Protocols : Acidic quenching (pH 4–5) minimizes byproducts compared to neutral conditions.
- Scaling Effects : Bench-scale reactions (1–10 g) often report higher yields (>75%) than industrial-scale batches .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
